molecular formula C10H15N3O B1444973 1-(4-Aminopyridin-2-yl)piperidin-4-ol CAS No. 1248018-69-0

1-(4-Aminopyridin-2-yl)piperidin-4-ol

Cat. No. B1444973
CAS RN: 1248018-69-0
M. Wt: 193.25 g/mol
InChI Key: MUTXJNWQWHJEPG-UHFFFAOYSA-N
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Description

“1-(4-Aminopyridin-2-yl)piperidin-4-ol” is a chemical compound with a molecular weight of 193.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine bound to a pyridine group . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as boiling point are not mentioned in the references .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(4-Aminopyridin-2-yl)piperidin-4-ol is involved in various synthetic pathways, highlighting its importance in medicinal chemistry. For instance, it is used in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest due to its rigid diamine structure, which is valuable in the development of pharmaceuticals (Smaliy et al., 2011). Additionally, its derivatives have been explored for their antimycobacterial activity, indicating its potential in combating microbial infections (Weis et al., 2003).

Applications in Organic Chemistry

The compound plays a critical role in the synthesis of α-aminophosphonates, where it is used to create novel compounds with potential insecticidal activities. This showcases its versatility in contributing to the development of agrochemicals (Jiang et al., 2013). Moreover, its involvement in the practical synthesis of compounds that upregulate the LDL receptor highlights its importance in addressing cardiovascular diseases (Ito et al., 2002).

Role in Material Science

The compound's utility extends to material science, where it forms part of the backbone in the synthesis of 2-aminopyridines. These are key structural cores in bioactive natural products and organic materials, demonstrating its contribution to the development of new materials with significant biological and chemical significance (Bolliger et al., 2011).

Contribution to Medicinal Chemistry

This compound derivatives have been explored for their potential in creating new therapeutic agents. For instance, aminopyrimidine derivatives have shown promise as 5-HT1A partial agonists, indicating potential applications in neurological disorders (Dounay et al., 2009). Additionally, its role in the synthesis of piperine–pyridine analogs with antimicrobial properties underscores its importance in developing new antimicrobial agents (Amperayani et al., 2018).

Safety and Hazards

The compound is associated with some safety hazards. It has a GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards .

properties

IUPAC Name

1-(4-aminopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXJNWQWHJEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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